molecular formula C15H21NOS B5762288 N-cyclohexyl-2-(ethylsulfanyl)benzamide

N-cyclohexyl-2-(ethylsulfanyl)benzamide

Cat. No.: B5762288
M. Wt: 263.4 g/mol
InChI Key: XVKMIIQRPVIAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(ethylsulfanyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group, an ethylsulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(ethylsulfanyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods: For industrial production, the preparation of benzamide derivatives can be scaled up using similar methods. The use of ultrasonic irradiation and Lewis acidic ionic liquids ensures a high yield and efficient production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-cyclohexyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclohexyl-2-(methoxyethyl)sulfanylbenzamide
  • N-cyclohexyl-2-(methylsulfanyl)benzamide
  • N-cyclohexyl-2-(propylsulfanyl)benzamide

Comparison: N-cyclohexyl-2-(ethylsulfanyl)benzamide is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical and biological properties. Compared to its analogs with different alkyl groups, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKMIIQRPVIAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.